molecular formula C20H26O3 B588034 6beta-Hydroxy Norethindrone CAS No. 51724-44-8

6beta-Hydroxy Norethindrone

Cat. No. B588034
CAS RN: 51724-44-8
M. Wt: 314.425
InChI Key: RONQVEAZNZIVHW-BHJGDWCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6beta-Hydroxy Norethindrone is a biochemical used for proteomics research . It has a molecular formula of C20H26O3 and a molecular weight of 314.42 .


Synthesis Analysis

The synthesis of 6beta-Hydroxy Norethindrone involves the oxidation of the A and/or B rings of the parent compounds. Oxidation of the heteroannular 3,5 dienyl acetate derivative of Norethindrone Acetate resulted in the 6 alpha-hydroxy, 6 beta-hydroxy and 6-keto Norethindrone Acetate .


Molecular Structure Analysis

The molecular formula of 6beta-Hydroxy Norethindrone is C20H26O3 . The molecular weight is 314.42 .


Physical And Chemical Properties Analysis

6beta-Hydroxy Norethindrone has a density of 1.2±0.1 g/cm3 . Its boiling point is 447.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±2.5 mmHg at 25°C . The molar refractivity is 85.6±0.4 cm3 .

Scientific Research Applications

Application in Genitourinary Syndrome of Menopause Treatment

  • Scientific Field: Pharmaceutics
  • Summary of Application: Norethindrone Acetate (NETA) has been used in a novel intrauterine device for the spatio-temporal release as a counter-estrogenic intervention in the treatment of Genitourinary Syndrome of Menopause (GSM) .
  • Methods of Application: A NETA-loaded, hollow, cylindrical, and sustained release platform has been designed, fabricated, and optimized for implantation in the uterine cavity . The system comprises ethyl cellulose (EC) and polycaprolactone (PCL), and its mechanical properties, degradation, swelling, and in vitro drug release of NETA from the device were evaluated .
  • Results or Outcomes: The platform with the highest NETA load and the EC-to-PCL ratio exhibited favorable release and weight loss profiles . The drug release data for the optimal formulation were best fitted with the Peppas–Sahlin model, implicating both diffusion and polymer relaxation in the release mechanism .

Application in Delaying Menstruation and Preventing Breakthrough Bleeding

  • Scientific Field: Women’s Health
  • Summary of Application: Norethindrone has been found superior to combined oral contraceptive pills in short-term delay of menses and onset of breakthrough bleeding .
  • Methods of Application: In a randomized trial, women were started on norethindrone 5mg three times daily and compared to age-matched controls started on combined oral contraceptive pills .
  • Results or Outcomes: Only 2 women (8%) in the norethindrone treated group reported spotting compared with 10 women (43%) in the control group . Norethindrone recipients experienced significant weight gain, which resolved after cessation of therapy and had heavier withdrawal bleed .

Application in Contraception

  • Scientific Field: Reproductive Medicine
  • Summary of Application: Norethindrone is a synthetic second-generation progestin used for contraception .
  • Methods of Application: It is used in birth control pills, both in low-dose and high-dose formulations, and both alone and in combination with an estrogen .
  • Results or Outcomes: It has been effective in preventing pregnancy .

Application in Hormone Replacement Therapy

  • Scientific Field: Endocrinology
  • Summary of Application: Norethindrone is used in menopausal hormone therapy .
  • Methods of Application: It is used in combination with estrogen derivatives in hormone replacement therapy .
  • Results or Outcomes: It helps in the prevention of endometrial hyperplasia in hormone replacement therapy .

Application in Treatment of Endometriosis

  • Scientific Field: Gynecology
  • Summary of Application: Norethindrone is used in the treatment of endometriosis .
  • Methods of Application: It is administered orally as a part of the treatment regimen .
  • Results or Outcomes: It helps in managing the symptoms of endometriosis .

Application in Treatment of Irregular Menstruation

  • Scientific Field: Gynecology
  • Summary of Application: Norethindrone was originally intended for use as a remedy for irregular menstruation .
  • Methods of Application: It is administered orally as a part of the treatment regimen .
  • Results or Outcomes: It helps in managing the symptoms of irregular menstruation .

Also, it’s important to note that “6beta-Hydroxy Norethindrone Acetate” is listed as a Pharmaceutical Analytical Impurity . This means it’s used in the pharmaceutical industry to test the purity and quality of drugs, but it doesn’t have direct applications in scientific research or medicine. If you have any other questions or need further clarification, feel free to ask!

Safety And Hazards

Norethisterone, the parent compound of 6beta-Hydroxy Norethindrone, is classified as a carcinogen and is known to damage fertility or the unborn child . It’s important to handle this compound with care and follow safety guidelines .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQVEAZNZIVHW-BHJGDWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857706
Record name (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxy Norethindrone

CAS RN

51724-44-8
Record name 6beta-Hydroxynorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051724448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYNORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSA95YG2AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.